Rizatriptan 2,2-Dimer Impurity

Description

Significance of Impurity Control in Pharmaceutical Sciences

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of medications. jpionline.orgglobalpharmatek.comgmpinsiders.com Unwanted chemical substances, known as impurities, can arise from various sources, including raw materials, manufacturing processes, and degradation over time. researchgate.netadventchembio.com Even in minute quantities, these impurities can potentially alter the therapeutic effects of the active pharmaceutical ingredient (API), reduce the drug's shelf-life, and in some cases, pose a direct risk to patient health. adventchembio.comnih.gov

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to ensure that impurities in new drug substances are appropriately identified, qualified, and controlled. jpionline.orgwww.gov.uk These guidelines provide a framework for manufacturers to set acceptable limits for various types of impurities, including organic, inorganic, and residual solvents. biotech-spain.commoravek.com The process of identifying, quantifying, and controlling these impurities, known as impurity profiling, is a mandatory requirement for new drug applications and a crucial component of Good Manufacturing Practices (GMP). globalpharmatek.com Failure to adequately control impurities can lead to the rejection of entire drug batches, product recalls, and significant financial losses for pharmaceutical companies, underscoring the paramount importance of this scientific discipline. usp.orgglobalresearchonline.net

Overview of Rizatriptan 2,2-Dimer as a Process-Related Impurity

Rizatriptan, an anti-migraine drug, can be associated with several process-related impurities that form during its synthesis. tandfonline.comresearchgate.net Among these, the Rizatriptan 2,2-Dimer is a significant impurity that requires careful monitoring and control. researchgate.netnih.gov Process-related impurities are substances that are introduced or created during the manufacturing process and can originate from raw materials, intermediates, by-products, or reagents. intertek.comsynthinkchemicals.com

The formation of the Rizatriptan 2,2-Dimer is often associated with the Fischer-Indole synthesis step, a key reaction in the production of Rizatriptan. google.com The acidic conditions and elevated temperatures used in this process can lead to the dimerization of Rizatriptan molecules. google.comgoogle.com Specifically, the indole (B1671886) derivative of Rizatriptan is susceptible to degradation in the presence of acid, which can result in the formation of this dimeric impurity. google.com The chemical name for Rizatriptan 2,2-Dimer is 4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine. clearsynth.com

The presence of the Rizatriptan 2,2-Dimer is a critical quality attribute that must be controlled to meet regulatory standards. google.com Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect, identify, and quantify this impurity. researchgate.netnih.gov Research has focused on developing and optimizing manufacturing processes to minimize the formation of this and other related dimeric impurities, such as the 1,2-dimer and 2,5-dimer, to ensure the final drug product meets the required purity specifications. researchgate.netnih.govgoogle.com

| Impurity Name | CAS Number | Chemical Name |

| Rizatriptan 2,2-Dimer | 1135479-44-5 | 4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine clearsynth.com |

| Rizatriptan 1,2-Dimer | Not Available | 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-1-yl)-4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine nih.gov |

| Rizatriptan 2,5-Dimer | Not Available | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine synzeal.com |

Research Gaps and Objectives in the Study of Rizatriptan 2,2-Dimer Impurity

While the formation of the Rizatriptan 2,2-Dimer as a process-related impurity is acknowledged, several research gaps and objectives remain in its comprehensive understanding and control. A primary objective of ongoing research is the development of more efficient and scalable synthetic routes that inherently minimize the formation of this dimer. google.com This includes optimizing reaction conditions such as temperature, pH, and the choice of catalysts and solvents to favor the formation of Rizatriptan over its dimeric impurities. google.comgoogle.com

Another key research area is the development of highly sensitive and robust analytical methods for the trace-level detection and quantification of the Rizatriptan 2,2-Dimer. tandfonline.com While HPLC and LC-MS are standard techniques, there is a continuous need for methods with lower detection limits and improved resolution to ensure the final product's purity. researchgate.nettandfonline.com The development of a UPLC (Ultra-Performance Liquid Chromatography) method, for instance, has been explored for the determination of a dimer impurity in Rizatriptan benzoate (B1203000). japsonline.com

Furthermore, a deeper understanding of the precise mechanism of dimer formation is crucial. Elucidating the exact reaction kinetics and intermediates involved in the dimerization process could lead to more targeted strategies for its prevention. While it is known that acidic conditions contribute to its formation, a more detailed mechanistic study could reveal critical control points in the manufacturing process. google.comgoogle.com

Finally, the synthesis and characterization of pure Rizatriptan 2,2-Dimer as a reference standard is essential for accurate analytical method development and validation. clearsynth.comclearsynth.com Having a well-characterized standard allows for the precise quantification of the impurity in drug batches and ensures compliance with regulatory limits. japsonline.com

| Research Objective | Key Focus Areas |

| Optimized Synthesis | Modifying reaction conditions (temperature, pH), exploring alternative catalysts and solvents to reduce dimer formation. google.comgoogle.com |

| Advanced Analytical Methods | Developing more sensitive and robust methods (e.g., UPLC) for trace-level detection and quantification. tandfonline.comjapsonline.com |

| Mechanistic Understanding | Investigating the reaction kinetics and intermediates involved in the dimerization process. google.comgoogle.com |

| Reference Standard Synthesis | Preparing and characterizing pure Rizatriptan 2,2-Dimer for use in analytical method validation. clearsynth.comclearsynth.com |

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. There is insufficient information available in the search results to create a comprehensive, scientifically accurate article that strictly adheres to the provided outline. The search results provide some general information about Rizatriptan impurities but lack the specific, detailed data required for each subsection of the requested article, particularly concerning the 2,2-dimer.

Structure

3D Structure

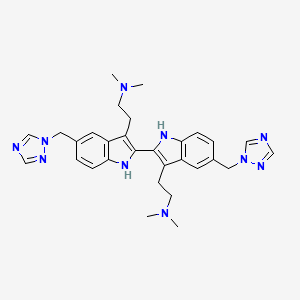

Properties

Molecular Formula |

C30H36N10 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3 |

InChI Key |

BQEOFXZCJHJURJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Rizatriptan 2,2 Dimer

X-ray Crystallography Approaches for Dimer Structure Confirmation (if applicable to solid state forms)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in its solid, crystalline form. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule.

Research Findings: Based on a review of the available scientific literature, there are no published reports on the use of single-crystal X-ray crystallography for the structural elucidation of the Rizatriptan 2,2-Dimer impurity. While X-ray powder diffraction (XRPD) has been used to characterize the crystalline form of the Rizatriptan active pharmaceutical ingredient itself, this technique has not been reported for the confirmation of the 2,2-dimer impurity's structure. google.comresearchgate.net Therefore, this section is not applicable based on current public knowledge.

Formation Pathways and Degradation Mechanisms Leading to Rizatriptan 2,2 Dimer

Stress Degradation Studies and Dimer Genesis

Forced degradation, or stress testing, is a crucial component of drug development that helps identify potential degradation products and establish the intrinsic stability of a drug molecule. dphen1.com Studies on Rizatriptan benzoate (B1203000) have subjected the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. biomedres.usbiomedres.usresearchgate.net

While Rizatriptan degrades under several of these conditions, the formation of the 2,2-dimer is particularly associated with acidic environments, often encountered during synthesis. google.comresearchgate.net Extensive degradation has been observed in acidic mediums, with milder degradation noted under alkaline and oxidative conditions. biomedres.usbiomedres.us The drug substance has been found to be largely stable under photolytic and thermal stress. biomedres.us

Table 1: Summary of Forced Degradation Studies on Rizatriptan Benzoate

| Stress Condition | Reagent/Method | Observation | Drug Degraded (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2N HCl, 90°C, 8 hrs | Extensive Degradation | 51.18% | biomedres.us |

| Base Hydrolysis | 2N NaOH, 90°C, 8 hrs | Mild Degradation | 13.86% | biomedres.us |

| Oxidation | 30% H₂O₂, RT, 24 hrs | Mild Degradation | 9.27% | biomedres.us |

| Photolytic | UV and Light Exposure | No Significant Degradation | N/A | biomedres.us |

Acidic conditions are the most significant factor contributing to the formation of the Rizatriptan 2,2-Dimer. The indole (B1671886) nucleus of the Rizatriptan molecule is susceptible to degradation in the presence of acidic species. google.com This degradation pathway is particularly relevant during the Fischer indole synthesis step used in manufacturing, which employs an acid catalyst. google.combeilstein-journals.org The presence of the acid can promote a reaction leading to the formation of a dimeric impurity, identified as 3-[2-(N,N-dimethylamino) ethyl-2- [[3-[2-(N,N-dimethylamino)ethyl]-1 H-indol-5-yl]methyl]-1 H-indol-5-yl]methyl-1 H- 1 ,2,4-triazole. google.com In some processes, this dimer was found to comprise about 11% of the isolated products, necessitating extensive purification. google.com

Forced degradation studies using 0.5 N hydrochloric acid have also been performed to investigate stability. researchgate.netresearchgate.net However, other studies focusing on acidic degradation identified 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine as the primary degradation product, rather than the dimer, indicating that the specific conditions of the acid stress test can lead to different degradation profiles. biomedres.usbiomedres.us

Rizatriptan exhibits mild degradation under basic hydrolysis conditions. nih.gov Studies conducted using 0.1 N or 2N sodium hydroxide (B78521) showed a limited reduction in the parent drug concentration. biomedres.usresearchgate.net The primary degradation products formed under these conditions are typically polar impurities, but the formation of the Rizatriptan 2,2-Dimer has not been reported as a significant pathway in basic environments. biomedres.us

Under oxidative stress, typically induced using hydrogen peroxide, Rizatriptan undergoes considerable degradation. researchgate.netnih.gov The metabolic pathway of Rizatriptan is known to include N-oxidation. globalresearchonline.net However, forced degradation studies have not identified the 2,2-dimer as a product of oxidative stress; instead, other oxidized derivatives and polar impurities are formed. biomedres.usglobalresearchonline.net

Investigations into the photostability of Rizatriptan have shown that the compound is stable when exposed to UV and visible light. biomedres.usbiomedres.us No significant formation of degradation products, including the 2,2-dimer, was observed under these conditions. biomedres.us

Rizatriptan benzoate is generally considered stable under thermal stress conditions when tested as a solid drug substance. biomedres.usbiomedres.us However, high temperatures used during certain synthetic processes, such as the Grandberg indole synthesis, can promote the formation of dimeric impurities. beilstein-journals.org The kinetics of thermal degradation for pharmaceutical compounds are often studied to understand their stability profiles. nih.gov For Rizatriptan, while the solid form is stable, the use of elevated temperatures in solution during synthesis appears to be a critical factor in the generation of dimers. beilstein-journals.org

Photolytic Degradation Processes

Proposed Chemical Reaction Mechanisms for Dimer Formation

The formation of the Rizatriptan 2,2-Dimer is primarily an acid-catalyzed process. google.com The proposed mechanism involves the electrophilic nature of the indole ring system under acidic conditions. The reaction is believed to occur during the Fischer indole synthesis of Rizatriptan, where an acid catalyst is used to facilitate the cyclization and formation of the indole ring.

In the presence of a strong acid, it is proposed that a reactive intermediate is formed. This intermediate can then undergo an electrophilic attack on the C2 position of the indole ring of a second Rizatriptan molecule. This intermolecular reaction results in the formation of a covalent bond between the two Rizatriptan units, yielding the 2,2-dimer. conicet.gov.ar The structure of this impurity has been confirmed through various analytical techniques. researchgate.net The need for multiple purification steps, such as column chromatography, to remove this dimer highlights its prevalence under certain acidic manufacturing conditions. google.com

Acid-Catalyzed Condensation and Electrophilic Coupling at Indole Positions

The formation of dimeric impurities, including the 2,2-dimer, is a known consequence of the Fischer indole synthesis, a cornerstone method for producing many triptan-class drugs, including Rizatriptan. beilstein-journals.orgmuni.czumich.edu This reaction is conducted under acidic conditions, which, while necessary for the cyclization process, also create an environment conducive to side reactions. google.compsu.edu

The indole nucleus of Rizatriptan is electron-rich and, therefore, susceptible to electrophilic attack. In an acidic medium, the Rizatriptan molecule can become protonated, leading to the generation of a reactive electrophilic intermediate. This intermediate can then attack the electron-rich C-2 position of another Rizatriptan molecule in an electrophilic coupling reaction. muni.cz The triazole group present in Rizatriptan can act as a leaving group under these acidic conditions, further facilitating the dimerization process. umich.edu This acid-catalyzed condensation is a key pathway to the formation of not only the 2,2-dimer but also other related dimeric impurities such as the 1,2-dimer and 2,5-dimer. google.comresearchgate.net

Side Reactions during Rizatriptan Synthesis

The Fischer indole synthesis, particularly when carried out at elevated temperatures, is prone to generating dimeric impurities. beilstein-journals.orggoogle.com Research indicates that high temperatures significantly increase the rate of these side reactions, leading to the formation of dimers and other oligomeric byproducts. google.comrsc.org Consequently, the crude product often requires extensive purification to remove these impurities to acceptable levels. beilstein-journals.org

Several synthetic strategies have been developed to mitigate the formation of these dimers. One approach involves modifying the reaction temperature. Studies have shown that conducting the Fischer-Indole cyclization at lower temperatures (e.g., 35-45°C) can advantageously control and reduce the formation of dimeric impurities compared to reactions run at higher temperatures (e.g., >90°C). google.comgoogle.com Another strategy involves the use of specific intermediates, such as phenylhydrazine (B124118) sulfonic acid, which allows the subsequent Fischer indole synthesis to proceed cleanly at much lower temperatures, thus circumventing the formation of such dimeric impurities. beilstein-journals.org Process-related impurities, including the Rizatriptan-2,2-dimer, have been successfully isolated from manufacturing batches and characterized using techniques like HPLC, NMR, Mass Spectrometry, and IR spectroscopy. researchgate.net

Impact of Storage Conditions on Dimer Accumulation

The accumulation of the Rizatriptan 2,2-dimer and other degradation products is significantly influenced by storage conditions such as temperature, humidity, and exposure to acidic or oxidative environments. nih.govbiomedres.us Forced degradation studies, which are mandated by regulatory bodies, provide critical insights into the intrinsic stability of Rizatriptan. dphen1.com

These studies have consistently shown that Rizatriptan is susceptible to degradation under several stress conditions:

Acidic and Basic Conditions : Rizatriptan degrades in both acidic and alkaline media. Extensive degradation has been observed in the presence of strong acids (e.g., HCl) and mild degradation in the presence of bases (e.g., NaOH). biomedres.usbiomedres.us Elevated temperatures significantly accelerate this degradation. biomedres.us

Oxidative Conditions : The molecule is also susceptible to oxidative stress. Considerable degradation has been noted when Rizatriptan is exposed to oxidizing agents like hydrogen peroxide. nih.govbiomedres.us

Thermal and Photolytic Stress : While some studies report Rizatriptan to be relatively stable under thermal and photolytic stress biomedres.usresearchgate.net, others indicate that exposure to heat can promote degradation, especially in the presence of other stressors like acid. google.com Stability studies on formulations are typically conducted at various temperatures and humidity levels (e.g., 25°C/60%RH, 40°C/75%RH) to ensure the product remains stable throughout its shelf life. researchgate.netinnovareacademics.in

The following table summarizes findings from various forced degradation studies on Rizatriptan.

| Stress Condition | Reagent/Details | Observed Degradation | Source |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl | Degradation observed | nih.gov |

| Acid Hydrolysis | 2N HCl at 90°C for 8 hrs | Extensive degradation (48.82% recovery) | biomedres.usbiomedres.us |

| Base Hydrolysis | 0.1 N NaOH | Mild degradation | nih.gov |

| Base Hydrolysis | 2N NaOH | Mild degradation (13.86% recovery) | biomedres.usbiomedres.us |

| Oxidation | 3.0% H₂O₂ | Considerable degradation | nih.gov |

| Oxidation | 3% H₂O₂ for 1 hr | Mild degradation (9.27% recovery) | biomedres.usbiomedres.us |

| Thermal | 60°C | Degradation observed | nih.gov |

| Photolytic | UV/Light | Stable | biomedres.us |

These findings underscore the importance of controlled storage conditions, protecting Rizatriptan formulations from excessive heat, humidity, and light to minimize the formation and accumulation of the 2,2-dimer and other degradation products.

Synthetic Approaches and Derivatization for Rizatriptan 2,2 Dimer Reference Standard

Laboratory Synthesis Strategies for Dimer Production

The formation of the Rizatriptan 2,2-Dimer Impurity is primarily associated with the synthetic route used for Rizatriptan itself, specifically the Fischer-Indole synthesis. google.comgoogle.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) derivative with an aldehyde. google.comtrea.com The acidic environment and elevated temperatures required for this synthesis can promote dimerization of the indole (B1671886) derivative, leading to the formation of several impurities, including the 2,2-dimer. google.comgoogle.com

Strategies to intentionally produce the dimer for use as a reference standard involve manipulating these reaction conditions to favor its formation. Key factors include the choice of acid catalyst and the reaction temperature. While processes optimized for high-purity Rizatriptan aim to minimize dimer formation by using specific acids like hydrochloric acid and maintaining lower temperatures (e.g., 25-70°C), reversing these conditions can increase the yield of the dimer impurity. google.comgoogle.com For instance, the Fischer-Indole reaction is known to generate the dimer impurity at levels of up to 11% under certain acidic conditions. google.com

A specific synthetic approach for a Rizatriptan dimer impurity involves the condensation of 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride (B599025) with the sodium salt of 4-chlorobutanal (B1267710) bisulfite adduct. This is followed by cyclization in the presence of a polyphosphoric acid isopropyl ester to yield a chloro indole derivative, which can then be used to form the dimer structure. tandfonline.com The structure of the Rizatriptan 2,2-Dimer has been identified as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine. nih.gov

Table 1: Synthesis Conditions Influencing Dimer Formation

| Reaction Step | Catalyst | Temperature | Outcome on Dimer Formation | Source(s) |

|---|---|---|---|---|

| Fischer-Indole Synthesis | Various Acid Catalysts | Elevated Temperatures (>70°C) | Increased formation of dimer and polymeric impurities. | google.comgoogle.comgoogle.com |

| Fischer-Indole Synthesis | Hydrochloric Acid | 25-30°C | Minimized formation of dimer impurities (<0.05%). | google.com |

Isolation and Purification Techniques for Synthetic Dimer

Once a crude mixture containing the this compound is synthesized, robust isolation and purification techniques are necessary to obtain a pure reference standard. The significant difference in polarity between Rizatriptan and its dimer impurity is exploited in chromatographic methods. google.comtrea.com

Column Chromatography: A widely used method involves column chromatography with silica (B1680970) gel as the stationary phase. In this process, a solution of the crude product is passed through a silica gel column. It has been observed that the dimer impurity binds more strongly to the silica gel compared to the Rizatriptan base. google.com This allows for the initial elution of purified Rizatriptan using a suitable solvent, while the dimer remains adsorbed on the column. Subsequently, the dimer can be eluted by changing the solvent system to one with a higher polarity. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure standards for analytical and characterization purposes, preparative HPLC is the method of choice. nih.govresearchgate.net This technique offers superior resolution compared to standard column chromatography. Researchers have successfully isolated the Rizatriptan 2,2-Dimer from process-related impurity mixtures using preparative HPLC, which then allowed for its full characterization by NMR, Mass Spectrometry, and IR spectroscopy. nih.gov

Crystallization: Recrystallization techniques can also be employed to purify Rizatriptan benzoate (B1203000), effectively reducing the level of the dimer impurity to below 0.1%. trea.com This implies that the dimer may have different solubility characteristics than the API salt, often remaining in the mother liquor during the crystallization of the final product. This principle can be adapted to isolate the dimer from concentrated mother liquors.

Table 2: Example Chromatographic Conditions for Separation and Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Source(s) |

|---|---|---|---|---|

| UPLC | Waters Acquity BEH C18 (100 x 3.0 mm, 1.8 µm) | Gradient of 0.1% orthophosphoric acid and acetonitrile (B52724). | UV at 280 nm | japsonline.com |

| HPLC | Zorbax SB CN (250 x 4.6 mm, 5 µm) | Gradient of pH 3.4 phosphate (B84403) buffer, acetonitrile, and methanol. | UV at 225 nm | nih.govcore.ac.uk |

| Preparative HPLC | Not specified | Not specified | Not specified | nih.govresearchgate.net |

Derivatization Methods for Analytical Characterization

Direct analytical methods such as HPLC-UV and LC-MS are highly effective for the detection and quantification of the this compound without the need for chemical modification. japsonline.comnih.govtandfonline.com However, derivatization remains a valuable strategy in analytical chemistry, particularly for enhancing the detectability of trace-level impurities, improving chromatographic separation, or enabling analysis by techniques like Gas Chromatography (GC). ijsr.net

While specific, routine derivatization protocols for the Rizatriptan 2,2-Dimer are not commonly reported due to the efficacy of direct methods, potential approaches can be considered based on the functional groups present in the molecule (tertiary amines and indole rings).

Potential Derivatization Strategies:

Targeting Tertiary Amines: The multiple tertiary amine groups in the dimer structure could theoretically be targeted. For instance, reaction with alkyl chloroformates could form carbamates, which may exhibit different chromatographic behavior or be more amenable to certain detectors.

Enhancing Fluorescence: Although the indole nucleus is naturally fluorescent, derivatization can sometimes be used to shift or enhance emission wavelengths for improved sensitivity or to overcome matrix interference in complex samples.

Improving Volatility for GC-MS: The Rizatriptan 2,2-Dimer is a large, non-volatile molecule, making it unsuitable for direct GC analysis. Derivatization reactions that cleave the molecule or create more volatile fragments could theoretically be explored, though this would be a complex, non-standard approach.

The primary utility of derivatization in the context of genotoxic impurities, which some process-related impurities can be, is to stabilize highly reactive analytes for more reliable analysis. ijsr.net For a stable impurity like the Rizatriptan 2,2-Dimer, such methods are generally not required but remain an option in the analytical chemist's toolkit for specialized applications.

Advanced Analytical Methodologies for Detection and Quantification of Rizatriptan 2,2 Dimer

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. researchgate.netbiomedres.us The development and validation of robust HPLC methods are essential for the routine monitoring and control of the Rizatriptan 2,2-Dimer impurity. researchgate.netiajps.com

Reverse-Phase HPLC for Dimer Separation

Reverse-phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique for the separation of Rizatriptan and its related impurities, including the 2,2-dimer. researchgate.netinnovareacademics.in These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. tandfonline.comdphen1.com

Method development often involves a systematic approach to optimize the separation, considering factors like the column chemistry, mobile phase composition (including pH and organic modifiers), and temperature. psu.edu For instance, a gradient elution method, where the mobile phase composition is changed over time, is often employed to achieve optimal separation between Rizatriptan and the closely eluting dimer impurity. innovareacademics.in

Table 1: Exemplary RP-HPLC Conditions for Rizatriptan Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C8 (150 x 4.6 mm), 5µm | pnrjournal.com |

| Mobile Phase | Gradient mixture of pH 3.0 Potassium dihydrogen phosphate (B84403) buffer and methanol | pnrjournal.com |

| Flow Rate | 2.0 ml/min | pnrjournal.com |

| Detection | 225 nm | biomedres.ustandfonline.compnrjournal.comnih.gov |

| Retention Time of Rizatriptan | 6.21 min | pnrjournal.com |

Preparative HPLC and HILIC for Isolation and Removal

For the purpose of characterization and to obtain pure reference standards, preparative HPLC is utilized to isolate the this compound from the bulk drug substance. nih.govresearchgate.netresearchgate.net This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads. biomedres.us The fractions containing the isolated impurity can then be collected for further structural elucidation using techniques like NMR and Mass Spectrometry. nih.govresearchgate.net Research has shown that preparative chromatography is a viable method for the isolation and removal of the dimer impurity. japsonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mode that is particularly useful for polar compounds that are poorly retained in reverse-phase chromatography. merckmillipore.com HILIC combines a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. merckmillipore.com This technique can offer complementary selectivity to RP-HPLC and can be employed for the effective separation and removal of polar impurities. merckmillipore.com

Method Optimization for Sensitivity and Selectivity

Optimizing an HPLC method is crucial to ensure it is sensitive enough to detect and quantify impurities at very low levels and selective enough to resolve them from the main API peak and other potential impurities. sigmaaldrich.com

Key optimization parameters include:

Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rizatriptan and its impurities. pnrjournal.com

Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase affect the retention times and selectivity of the separation. pnrjournal.comjapsonline.com

Column Temperature: Controlling the column temperature can improve peak shape and resolution. japsonline.com

Flow Rate: Optimizing the flow rate can enhance separation efficiency. pnrjournal.com

Injection Volume: Adjusting the injection volume can impact sensitivity. japsonline.com

A systematic approach, often aided by design of experiments (DoE), allows for the efficient optimization of these parameters to achieve the desired chromatographic performance. tandfonline.com

Method Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, LOD, LOQ)

Once an HPLC method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. iajps.comjapsonline.comscispace.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities or matrix components. tandfonline.comjapsonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. japsonline.comjapsonline.com For Rizatriptan impurities, linearity is often established over a range from the limit of quantification (LOQ) to 150% of the specified limit. japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. japsonline.comjapsonline.com This is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. iajps.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. japsonline.comjapsonline.com It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). iajps.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.comjapsonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.comjapsonline.com

Table 2: Typical Validation Parameters for Rizatriptan Impurity Methods

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | researchgate.netjapsonline.com |

| Accuracy (% Recovery) | 99% to 103% | japsonline.com |

| Precision (% RSD) | < 2.0% | researchgate.net |

| LOD | 1.86 µg/g | japsonline.com |

| LOQ | 5.63 µg/g | japsonline.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. japsonline.com This technology offers significant advantages for the analysis of the this compound, including:

Rapid Analysis: UHPLC methods can significantly reduce run times, increasing sample throughput. japsonline.com

Improved Resolution: The higher efficiency of UHPLC columns leads to sharper peaks and better separation of closely eluting compounds.

Enhanced Sensitivity: The narrower peaks obtained with UHPLC result in increased peak heights, leading to lower detection and quantification limits. japsonline.com

A UPLC method has been specifically developed and validated for the determination of a genotoxic dimer impurity in Rizatriptan benzoate (B1203000). japsonline.com This method utilizes a Waters Acquity BEH C18 column (100 mm x 3.0 mm, 1.8 µm) with a gradient mobile phase consisting of 0.1% orthophosphoric acid in water and acetonitrile. japsonline.com

Spectrophotometric Techniques for Dimer Quantification (e.g., UV-Vis Detection at specific wavelengths)

UV-Vis spectrophotometry is a fundamental detection technique coupled with HPLC and UHPLC for the quantification of the this compound. japsonline.comiajps.com The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity and selectivity. japsonline.com

Rizatriptan and its impurities exhibit characteristic UV absorbance maxima. For instance, Rizatriptan benzoate has absorbance maxima at approximately 225-227 nm and 281 nm. nih.govresearchgate.netajrconline.org The dimer impurity has been shown to have a UV absorption maximum at around 280.7 nm, and quantification is often performed at 280 nm. japsonline.comjapsonline.com By monitoring the chromatogram at a wavelength where the impurity has significant absorbance, it is possible to accurately quantify its concentration relative to a reference standard. japsonline.com

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and improve the specificity of the measurement. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the absolute purity or concentration of a substance without requiring a reference standard of the analyte itself. resolvemass.caconicet.gov.ar Its principle is based on the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of atomic nuclei contributing to that signal. conicet.gov.arwordpress.com This characteristic allows for the absolute quantification of an analyte, such as the this compound, by comparing the integral of one of its unique signals to the integral of a signal from a certified internal standard of known concentration and purity. resolvemass.caox.ac.uk

The calculation for determining the mass fraction purity of the analyte is derived from the following fundamental equation:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

P = Purity (mass fraction)

I = Integral (area) of the quantification signal

N = Number of protons for the integrated signal

MW = Molecular Weight

m = Mass

std = Internal Standard

analyte = Rizatriptan 2,2-Dimer

This direct, structure-independent quantification capability makes ¹H-qNMR a valuable, unbiased tool for impurity profiling, complementing other techniques like HPLC. conicet.gov.armdpi.com

Method Development and Validation Research Findings

The development of a robust and accurate qNMR method for the absolute quantification of the this compound requires careful optimization of several key experimental and processing parameters.

Selection of Internal Standard and Solvent: The choice of an internal standard (IS) is critical. An ideal IS should be of high purity (≥99%), chemically inert, non-volatile, and soluble in the same deuterated solvent as the analyte. acanthusresearch.com Crucially, its ¹H NMR spectrum should be simple, with at least one signal that is well-resolved from any signals of the analyte or other impurities. ox.ac.uk Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for this type of analysis due to its broad solvency. nih.gov For the Rizatriptan 2,2-Dimer, a potential internal standard could be maleic acid, which provides a sharp singlet in a relatively clear region of the spectrum. acanthusresearch.com

Selection of Quantification Signals: Specific, well-resolved proton signals unique to the Rizatriptan 2,2-Dimer and the internal standard must be selected for integration. These signals should be free from overlap with signals from the main Rizatriptan compound, residual solvents, or other impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to confirm signal assignments and ensure they are unique to the impurity structure. conicet.gov.ar

Optimization of Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A key parameter is the relaxation delay (D1), which must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being quantified. resolvemass.ca This ensures complete magnetization recovery between pulses, which is essential for accurate signal integration. Other parameters such as the pulse angle (typically set to 90° for maximum signal) and the number of scans (sufficient to achieve a high signal-to-noise ratio, e.g., >250:1) are also critical. resolvemass.cabipm.org

The following table outlines typical acquisition parameters for a qNMR experiment.

| Parameter | Recommended Value/Setting | Rationale |

|---|---|---|

| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion and sensitivity. |

| Solvent | DMSO-d₆ | Good solubility for both analyte and potential internal standards. |

| Internal Standard | Maleic Acid | High purity available; provides a singlet signal clear of many analyte regions. acanthusresearch.com |

| Pulse Angle | 90° | Ensures maximum excitation for quantitative accuracy. resolvemass.ca |

| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution for accurate integration. |

| Relaxation Delay (D1) | ≥ 30 seconds | Must be at least 5x the longest T₁ of the analyte or standard to ensure full relaxation. resolvemass.ca |

| Number of Scans (NS) | 16 - 64 | Adjusted to achieve a signal-to-noise ratio (S/N) > 250:1 for the quantification signals. bipm.org |

| Sample Temperature | 25 °C (298 K) | Stable, regulated temperature is crucial for reproducibility. resolvemass.ca |

Method Validation: A qNMR method intended for impurity quantification must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

The table below summarizes the typical validation parameters and acceptance criteria for a qNMR method for the this compound.

| Validation Parameter | Typical Finding/Result | Acceptance Criteria |

|---|---|---|

| Specificity | Quantification signals for the dimer and IS are baseline-resolved from Rizatriptan and other potential impurities. | No interference at the retention times of the analyte and IS. |

| Linearity & Range | Correlation coefficient (r²) > 0.999 over a range of 0.05% to 0.25% of the nominal analyte concentration. | r² ≥ 0.99 |

| Limit of Quantification (LOQ) | Typically determined to be ~0.05%. | S/N ratio ≥ 10; precision and accuracy meet requirements. |

| Limit of Detection (LOD) | Typically determined to be ~0.015%. | S/N ratio ≥ 3. |

| Accuracy (Recovery) | Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Typically 80.0% - 120.0% recovery for impurity analysis. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate measurements. | RSD should be appropriately low for the concentration level (e.g., ≤ 5%). |

| Precision (Intermediate) | RSD ≤ 3.0% for analyses performed on different days with different analysts. | RSD should be appropriately low for the concentration level (e.g., ≤ 10%). |

While specific validated qNMR methods for the Rizatriptan 2,2-Dimer are not extensively published, the principles and parameters outlined are based on established and widely accepted practices for quantitative NMR analysis in the pharmaceutical industry. conicet.gov.armdpi.comnih.gov The development and validation following these guidelines would yield a reliable and accurate method for the absolute quantification of this process-related impurity.

Impurity Profiling, Control Strategies, and Quality by Design Qbd Principles for Rizatriptan

Development of Impurity Profiles for Rizatriptan Drug Substance and Drug Product

Impurity profiling is an essential process in drug development and manufacturing, providing a comprehensive understanding of the impurities present in both the active pharmaceutical ingredient (API) and the final drug product. biomedres.usbiomedres.us For Rizatriptan, several process-related impurities and degradation products have been identified, including various dimer impurities. conicet.gov.arresearchgate.net Among these, the Rizatriptan 2,2-Dimer has been noted as a significant process-related impurity. conicet.gov.arresearchgate.net

The development of a robust impurity profile involves the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for the detection and quantification of Rizatriptan and its related substances. japsonline.comresearchgate.net Specifically, UPLC methods have been developed and optimized for the determination of the dimer impurity in the Rizatriptan benzoate (B1203000) drug substance. japsonline.comjapsonline.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. japsonline.comresearchgate.net

Forced degradation studies are also a crucial component of impurity profiling. biomedres.usresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products. researchgate.net In the case of Rizatriptan benzoate, it has been found to be susceptible to degradation in acidic conditions, leading to the formation of specific impurities. biomedres.usbiomedres.us

The data generated from these analytical methods and degradation studies contribute to a comprehensive impurity profile, which is vital for setting appropriate specifications for the drug substance and drug product. geneesmiddeleninformatiebank.nl

Table 1: Analytical Methods for Rizatriptan Impurity Profiling

| Analytical Technique | Application | Key Findings |

| UPLC | Quantification of dimer impurity in Rizatriptan benzoate drug substance. japsonline.comjapsonline.com | An optimized UPLC method can effectively separate and quantify the dimer impurity. japsonline.comjapsonline.com The method's specificity is established by analyzing the dimer impurity standard, the drug substance, and spiked samples. japsonline.com |

| HPLC | Separation and determination of various impurities in Rizatriptan. biomedres.usresearchgate.net | HPLC methods have been developed to separate Rizatriptan from its degradation products and other impurities. biomedres.usresearchgate.net |

| LC-MS | Identification and characterization of impurities. biomedres.ustandfonline.com | LC-MS is used to determine the mass-to-charge ratio (m/z) of impurities, aiding in their structural elucidation. biomedres.us |

| Forced Degradation Studies | To identify potential degradation products under stress conditions. biomedres.usresearchgate.net | Rizatriptan is susceptible to degradation in acidic environments. biomedres.usbiomedres.us |

Strategies for Mitigating Dimer Formation in Manufacturing Processes

The formation of the Rizatriptan 2,2-Dimer and other dimeric impurities is a known issue in the manufacturing process, particularly during the Fischer-Indole synthesis step. beilstein-journals.orggoogle.com High reaction temperatures are a significant contributor to the formation of these impurities. beilstein-journals.org Therefore, implementing effective control strategies throughout the manufacturing process is crucial to minimize their levels.

Raw Material Control and Purity Assessment

The quality of raw materials is fundamental to controlling impurities in the final product. For Rizatriptan synthesis, this includes starting materials such as 1-(4-hydrazinophenyl)methyl-1,2,4-triazole and 4-(dimethylamino)butanal (B18867) dimethylacetal. tandfonline.comgoogle.com Ensuring the purity of these materials through rigorous testing and setting appropriate specifications is the first line of defense against the introduction of impurities. geneesmiddeleninformatiebank.nl The Active Substance Master File (ASMF) procedure ensures that the manufacturing process of the active substance is well-documented and that the quality of starting materials and reagents is adequately controlled. geneesmiddeleninformatiebank.nl

Process Parameter Optimization (e.g., temperature, pH, reaction time)

Optimizing process parameters is a key strategy for minimizing the formation of the Rizatriptan 2,2-Dimer. Research has shown that the Fischer-Indole cyclization step is particularly sensitive to temperature. google.com

Temperature: Carrying out the Fischer-Indole reaction at lower temperatures has been shown to advantageously control the formation of dimeric impurities. google.com Processes have been developed where the reaction is performed at temperatures between 25-30°C to minimize dimer formation. google.com Some methods even suggest maintaining the reaction at this temperature for an extended period, such as 24 hours, to achieve this. google.com In contrast, older methods using higher temperatures (e.g., 90°C) resulted in a higher incidence of dimeric impurities. google.com

pH: The pH of the reaction mixture can also influence impurity formation. For instance, after the main reaction, adjusting the pH to a specific range (e.g., 8.5-9 with aqueous ammonia) is a critical step in the work-up process before extraction. google.com

Reaction Time: The duration of the reaction is another critical parameter that needs to be controlled to ensure the completion of the desired reaction while minimizing the formation of by-products.

Table 2: Optimized Process Parameters for Rizatriptan Synthesis

| Parameter | Optimized Condition | Rationale |

| Temperature (Fischer-Indole Synthesis) | 25-30°C google.com | Minimizes the formation of dimeric impurities. google.comgoogle.com |

| pH (Work-up) | 8.5-9 google.com | Facilitates the extraction of the Rizatriptan base. |

| Reaction Time | ~24 hours (at 25-30°C) google.com | Allows for completion of the reaction while controlling impurity formation. |

In-Process Control (IPC) Monitoring

In-process controls (IPCs) are crucial for monitoring the progress of the reaction and ensuring that critical parameters remain within the defined limits. Techniques like HPLC are used to monitor the formation of Rizatriptan and its impurities at various stages of the manufacturing process. google.com This real-time monitoring allows for adjustments to be made during production to prevent the formation of excessive levels of the 2,2-dimer and other impurities. The goal is to ensure that the final product contains no more than the acceptable regulatory limit for any single impurity, which is often set at 0.15% by HPLC. google.com

Application of Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comresearchgate.netsci-hub.se The application of QbD principles is highly beneficial for managing impurities like the Rizatriptan 2,2-Dimer.

Risk Assessment for Dimer Formation

A key component of the QbD framework is a thorough risk assessment to identify factors that could impact the critical quality attributes (CQAs) of the drug product. iajps.com For Rizatriptan, the level of the 2,2-dimer impurity is a CQA. The risk assessment process would identify and rank the potential process parameters and material attributes that could lead to an increased level of this impurity.

The primary risk factor for dimer formation in Rizatriptan synthesis is elevated temperature during the Fischer-Indole synthesis. beilstein-journals.org Other factors could include the purity of starting materials and the pH of the reaction medium.

By understanding these risks, a control strategy can be designed and implemented. This strategy focuses on the most critical parameters to ensure that the level of the Rizatriptan 2,2-Dimer is consistently controlled below the established threshold. This proactive approach, a hallmark of QbD, helps in building quality into the product from the outset, rather than relying solely on end-product testing. ijcrt.org The development of a design space, which defines the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality, is a key outcome of the QbD approach. nih.gov

Design Space Development for Impurity Control

The development of a design space is a cornerstone of the Quality by Design (QbD) framework, providing a scientific understanding of how process parameters affect the critical quality attributes (CQAs) of a drug substance. In the context of Rizatriptan synthesis, a key CQA is the level of the 2,2-Dimer Impurity.

A design space for controlling this dimer impurity would be established by identifying critical process parameters (CPPs) in the synthesis and purification stages that influence its formation and removal. These CPPs could include reaction temperature, pH, reagent concentration, and crystallization conditions.

Key Considerations for Design Space Development:

Risk Assessment: A thorough risk assessment helps to identify and rank the process parameters that are most likely to impact the formation of the dimer impurity. pharmtech.com

Multivariate Experiments: Design of Experiments (DoE) is employed to systematically study the effects of multiple CPPs and their interactions on the dimer impurity level.

Process Analytical Technology (PAT): The use of PAT tools can enable real-time monitoring of the reaction and crystallization processes, ensuring that the process remains within the defined design space.

By defining a design space, manufacturers can ensure that the process consistently produces Rizatriptan with the 2,2-Dimer Impurity below the acceptable limit, which is often set at less than 0.15 area-% by HPLC. google.com

Table 1: Illustrative Design Space for Rizatriptan Dimer Control

| Critical Process Parameter (CPP) | Proven Acceptable Range (PAR) | Impact on Dimer Impurity |

| Reaction Temperature | 40-50°C | Higher temperatures may accelerate dimer formation. |

| pH of Reaction Mixture | 4.0-5.0 | Deviations can lead to increased side reactions. |

| Crystallization Solvent | n-Butanol | This solvent has shown improved results for purification. google.com |

| Cooling Rate during Crystallization | 5-10°C/hour | A controlled cooling rate is crucial for effective impurity purging. |

This table is for illustrative purposes and actual ranges would be determined through experimental studies.

Stability-Indicating Methods for Dimer Monitoring

A stability-indicating analytical method is essential for accurately quantifying the Rizatriptan 2,2-Dimer Impurity and ensuring that it does not increase to unacceptable levels during the shelf life of the drug substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. google.comjapsonline.com

A developed UPLC method for the determination of a genotoxic dimer impurity in Rizatriptan benzoate utilized a Waters Acquity BEH C18 column (100 mm x 3.0 mm, 1.8 µm). japsonline.com The method employed a gradient elution with 0.1% orthophosphoric acid in water as the buffer and acetonitrile (B52724) as the organic modifier, with a flow rate of 1.0 ml/minute and a column oven temperature of 40°C. japsonline.com The absorption maxima for the dimer impurity was observed at 280.7 nm. japsonline.com

Forced degradation studies are a critical component of developing a stability-indicating method. researchgate.netnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including the dimer impurity. nih.gov The analytical method must be able to separate the dimer impurity from the API and other degradation products, demonstrating its specificity. nih.gov

Validation of the analytical method is performed according to International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.comnih.gov For instance, the accuracy of a UPLC method for a dimer impurity was evaluated at LOQ, 50%, 100%, and 150% levels, with recovery results between 99% and 103%. japsonline.com

Purification Strategies (e.g., Crystallization, Adsorption onto Silica (B1680970) Gel)

When the level of the this compound exceeds the acceptable limit, effective purification strategies are necessary.

Crystallization: Crystallization is a fundamental purification technique in the pharmaceutical industry. europeanpharmaceuticalreview.com However, for the this compound, conventional recrystallization from various solvents has been found to be ineffective in reducing the impurity to the desired levels. google.com Despite this, a process involving crystallization from ethanol (B145695) has been reported to yield pure Rizatriptan benzoate with a purity of 99.7-99.9% as measured by HPLC. google.com Another process describes recrystallizing Rizatriptan benzoate from n-butanol, which has shown improved results for purification. google.com

Adsorption onto Silica Gel: Purification by adsorption onto silica gel has proven to be a highly effective method for reducing the dimer impurity to below the regulatory limit of 0.15 area-% by HPLC. google.com The process involves adsorbing the crude Rizatriptan base onto a silica gel column. google.comgoogle.com It has been discovered that the dimer impurity binds extensively to the silica gel, while the Rizatriptan base can be substantially eluted with a suitable solvent. google.com

Table 2: Example of Purification via Adsorption onto Silica Gel

| Step | Description | Result |

| 1. Adsorption | Crude Rizatriptan base is adsorbed onto a silica gel column. | Rizatriptan and impurities are bound to the silica gel. google.com |

| 2. Elution | The column is eluted with isopropanol. | Purified Rizatriptan base is collected. google.com |

| 3. Evaporation | The solvent is evaporated from the eluate. | Yields purified Rizatriptan base. google.com |

| 4. Salt Formation | The purified base is reacted with benzoic acid in isopropanol. | Precipitates Rizatriptan benzoate. google.com |

| 5. Final Product | The product is filtered, washed, and dried. | Rizatriptan benzoate with a dimer impurity content of 0.045 area-%. google.com |

In one example, this process yielded purified Rizatriptan base with a dimer impurity content of 0.055 area-%. google.com Subsequent reaction with benzoic acid and drying resulted in Rizatriptan benzoate with a dimer impurity content of 0.045 area-%. google.com This demonstrates the efficacy of silica gel adsorption in combination with crystallization for controlling the this compound.

In some cases, where traditional methods are insufficient, advanced techniques like preparative hydrophilic interaction chromatography (HILIC) have been developed to remove structurally related genotoxic dimer impurities from Rizatriptan. europeanpharmaceuticalreview.com

Pharmacopeial and Regulatory Science Perspectives on Rizatriptan Impurities Academic Focus

Academic Interpretation of Impurity Thresholds and Specifications (e.g., ICH Q3A/B)

International Council for Harmonisation (ICH) guidelines Q3A and Q3B form the cornerstone for the control of impurities in new drug substances and new drug products, respectively. premier-research.comeuropa.eu From an academic perspective, these guidelines represent a science-driven and risk-based approach to ensuring drug quality. The thresholds for reporting, identification, and qualification of impurities are not arbitrary but are based on the maximum daily dose (MDD) of the drug. jpionline.orgich.org

For instance, the reporting threshold is the level above which an impurity must be reported in a regulatory submission. europa.eu The identification threshold is the level above which the structure of an impurity must be determined. ich.org Finally, the qualification threshold is the level above which an impurity's safety must be established through appropriate toxicological studies. europa.eujpionline.org

The academic interpretation of these thresholds involves a deep understanding of analytical chemistry, toxicology, and pharmacology. It recognizes that the mere presence of an impurity does not automatically equate to a safety concern. Instead, the focus is on controlling impurities to levels that are demonstrated to be safe. The decision tree approach provided in the ICH Q3A guideline is a key tool in this process, guiding manufacturers on the necessary steps for impurity assessment and control. jpionline.org

Table 1: Illustrative ICH Q3A/B Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. premier-research.comeuropa.euich.org |

Evolution of Regulatory Science in Addressing Dimer Impurities

The scientific and regulatory landscape for controlling impurities is continuously evolving. nih.gov Dimer impurities, such as the Rizatriptan 2,2-Dimer, are a specific class of process-related impurities that can form during the synthesis or storage of a drug substance. google.com The formation of such dimers often occurs through side reactions, and their presence can be indicative of the manufacturing process conditions. google.com

Historically, the focus of impurity control was on identifying and limiting any substance other than the API. However, with advancements in analytical techniques, the ability to detect and characterize impurities at very low levels has significantly improved. conicet.gov.ar This has led to a more nuanced regulatory approach. The evolution of regulatory science has moved towards a risk-based assessment, considering the structure, reactivity, and potential pharmacological or toxicological effects of the impurity.

For dimer impurities, regulatory agencies now expect a thorough investigation into their formation mechanism. google.com This understanding is crucial for developing control strategies to minimize their levels in the final drug substance. The focus is not just on setting an acceptance criterion but on demonstrating a comprehensive understanding and control of the manufacturing process to ensure consistent product quality. The case of N-nitrosodimethylamine (NDMA) in certain drug products has further highlighted the importance of proactive impurity assessment and control throughout the product lifecycle. ijdra.com

Pharmacopeial Monograph Requirements for Related Substances in Rizatriptan (General Academic Review)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for drug substances and products. sigmaaldrich.comcbg-meb.nl A monograph for a specific drug, like Rizatriptan Benzoate (B1203000), will include tests and acceptance criteria for various quality attributes, including related substances (impurities). sigmaaldrich.comsigmaaldrich.comuspnf.comnih.gov

From an academic viewpoint, a pharmacopeial monograph represents a publicly available standard that ensures a certain level of quality for a drug, regardless of the manufacturer. The requirements for related substances in the Rizatriptan monograph are based on a combination of data from the innovator's manufacturing process and an understanding of potential degradation products. sigmaaldrich.com

The monograph will typically specify a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of related substances. sigmaaldrich.comresearchgate.net It will also list known impurities, including potential dimers, and provide their acceptance criteria. For any unspecified impurity, a general limit is usually applied. Adherence to these monograph requirements is mandatory for a product to be labeled as USP or Ph. Eur. compliant.

A review of the Rizatriptan monograph would reveal the specified limits for known and unknown impurities, which are set to ensure that the drug product is safe and effective. These limits are often aligned with the principles outlined in the ICH guidelines.

Analytical Method Harmonization for Impurity Control

Analytical method harmonization is the process of developing and implementing a single analytical method that can be used by different laboratories to obtain comparable results. In the context of impurity control, harmonization is crucial for ensuring consistent quality of a drug substance or product across different manufacturing sites and throughout its lifecycle.

The academic perspective on method harmonization emphasizes the scientific rigor required to develop a robust and reliable analytical method. This involves a thorough understanding of the chemical properties of the API and its impurities, as well as the principles of the analytical technique being used. For Rizatriptan and its impurities, this would typically involve a reversed-phase HPLC method with UV detection. chemass.si

The process of harmonization involves several stages, including method development, optimization, and validation according to ICH Q2(R1) guidelines. ich.org The validation process demonstrates that the method is suitable for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness. ich.org

Harmonization facilitates the transfer of analytical methods between laboratories, reduces the potential for discrepancies in test results, and ultimately contributes to a more efficient and effective global supply chain for pharmaceuticals. The use of harmonized methods ensures that all stakeholders, from manufacturers to regulatory agencies, are using the same "yardstick" to measure the quality of the drug.

Computational Chemistry and Modeling Approaches for Rizatriptan 2,2 Dimer

Quantum Chemical Calculations for Dimer Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For the Rizatriptan 2,2-Dimer, these methods can provide a fundamental understanding of its properties.

Detailed research findings from quantum chemical calculations on analogous systems, such as indole (B1671886) dimers, have demonstrated the ability of these methods to accurately predict geometries and interaction energies. researchgate.netnih.gov For instance, studies on the indole-benzene dimer have utilized methods like MP2 and dispersion-corrected DFT to identify the most stable conformations, revealing that N-H···π interactions play a crucial role. researchgate.net Similar approaches could be applied to the Rizatriptan 2,2-dimer to understand the forces driving its formation and stability.

Key applications of quantum chemical calculations for the Rizatriptan 2,2-Dimer would include:

Geometry Optimization: Determining the most stable three-dimensional structure of the dimer, including bond lengths, bond angles, and dihedral angles.

Interaction Energy Analysis: Quantifying the strength of the interaction between the two Rizatriptan monomers within the dimer, helping to understand its stability.

Electronic Property Calculation: Mapping the electron density and electrostatic potential to identify reactive sites on the molecule. This can reveal which parts of the molecule are susceptible to electrophilic or nucleophilic attack, providing clues about its degradation pathways. researchgate.net

Spectroscopic Prediction: Calculating theoretical vibrational (IR, Raman) and NMR spectra to aid in the experimental identification and characterization of the dimer. researchgate.net

Table 1: Hypothetical Quantum Chemical Calculation Data for Rizatriptan 2,2-Dimer

| Parameter | Calculated Value | Significance |

| Formation Energy | -25.5 kcal/mol | Indicates the thermodynamic stability of the dimer relative to two separate Rizatriptan monomers. |

| HOMO-LUMO Gap | 4.2 eV | A larger energy gap suggests greater kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 3.8 D | Influences the solubility and intermolecular interactions of the dimer. |

| N-H Stretch Frequency | 3450 cm⁻¹ (Shifted) | A red-shift compared to the monomer would indicate N-H involvement in hydrogen bonding within the dimer structure. researchgate.net |

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations of Dimer Formation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the dynamic processes of molecular interactions, such as the formation of a dimer. nih.gov For the Rizatriptan 2,2-Dimer, MD simulations can model the association of two Rizatriptan molecules in a simulated environment, revealing the pathways and mechanisms of dimerization.

Key applications of MD simulations for the Rizatriptan 2,2-Dimer would include:

Binding Free Energy Calculation: Estimating the free energy change associated with the dimerization process, which is a key measure of binding affinity.

Identification of Intermediate States: Observing the transient structures and intermediate conformations that occur as two Rizatriptan molecules come together to form the dimer.

Solvent Effects: Understanding the role of the solvent in mediating the interaction between the monomers and stabilizing the final dimer structure.

Influence of Process Conditions: Simulating how factors like temperature and pressure might influence the rate and likelihood of dimerization, which can be valuable for process optimization. americanpharmaceuticalreview.com

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Rizatriptan Dimerization

| Simulation Parameter | Result | Interpretation |

| Binding Free Energy (ΔG) | -9.8 kcal/mol | A negative value indicates a spontaneous dimerization process under the simulated conditions. |

| Root Mean Square Deviation (RMSD) | 2.5 Å (Dimer) | Measures the stability of the dimer structure over the simulation time; a lower, stable RMSD suggests a stable conformation. |

| Radial Distribution Function (g(r)) | Peak at 4.5 Å | Indicates the most probable distance between the centers of mass of the two Rizatriptan molecules in the dimer. |

| Number of Hydrogen Bonds | 2-3 (Fluctuating) | Shows the dynamic nature of hydrogen bonding at the dimer interface, contributing to its stability. |

Note: The data in this table is for illustrative purposes to show the type of results obtained from MD simulations.

In Silico Prediction of Degradation Pathways to Dimer

In silico degradation prediction tools are expert systems that use a knowledge base of known chemical reactions to predict the likely degradation products of a given molecule under various stress conditions. nih.govnih.gov Software such as Zeneth® can predict degradation pathways, including intermolecular reactions like dimerization. lhasalimited.orgacs.orglhasalimited.orgspringernature.comacs.org

These programs work by applying a set of rules based on the functional groups present in the molecule and the selected stress conditions (e.g., acid, base, oxidation, heat, light). lhasalimited.org For Rizatriptan, such a tool could be used to predict the formation of the 2,2-dimer and other related impurities. This predictive capability is valuable for identifying potential degradation risks early in the drug development process. lhasalimited.orgacs.org While a specific prediction for Rizatriptan dimerization is not published, the methodology has been benchmarked against experimental data for numerous pharmaceutical compounds, showing increasing predictive accuracy. nih.govacs.org

Process of in silico degradation prediction for Rizatriptan:

The chemical structure of Rizatriptan is entered into the software.

Relevant stress conditions are selected (e.g., acidic pH, high temperature), which are known to promote the formation of dimeric impurities for some indole-based compounds. beilstein-journals.org

The software's reasoning engine applies its knowledge base of chemical transformations to the Rizatriptan structure.

A prediction tree is generated, showing the potential degradation products, including the Rizatriptan 2,2-Dimer, often with a likelihood score. lhasalimited.org

Table 3: Example of a Simplified In Silico Degradation Prediction Output for Rizatriptan

| Predicted Product | Formation Pathway | Likelihood Score | Relevant Stress Condition |

| Rizatriptan 2,2-Dimer | Dimerization | Equivocal (e.g., 550/1000) | Acid-catalyzed, Thermal |

| Rizatriptan N-oxide | Oxidation | Likely (e.g., 700/1000) | Oxidative (H₂O₂) |

| Hydrolysis Product | Hydrolysis | Plausible (e.g., 400/1000) | Acidic/Basic pH |

Note: This table is a simplified, hypothetical representation of what a degradation prediction tool might output. The likelihood scores are illustrative.

Structure-Activity Relationship (SAR) Studies on Dimer Formation Potential

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, traditionally used to optimize the therapeutic activity of a drug. However, the same principles can be applied to understand and minimize the formation of impurities. pharmtech.comsenieer.com In the context of the Rizatriptan 2,2-Dimer, a computational SAR study would involve systematically modifying the structure of Rizatriptan in silico and calculating how these changes affect the propensity for dimerization.

Such studies can identify the key structural features of Rizatriptan that are critical for dimer formation. For example, by altering substituents on the indole ring or modifying the ethylamine (B1201723) side chain, researchers can computationally assess the impact on the dimerization energy or the stability of the resulting dimer. frontiersin.org This information can be invaluable for designing new drug candidates with a lower potential for forming dimeric impurities or for understanding the impurity profile of related compounds.

Key aspects of a computational SAR study on Rizatriptan dimerization:

Pharmacophore Modeling: Identifying the key electronic and steric features of the Rizatriptan molecule that are essential for the dimerization interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors (e.g., electronic properties, hydrophobicity, steric parameters) of Rizatriptan analogs with their predicted dimerization potential. frontiersin.org

Virtual Library Screening: Creating a virtual library of Rizatriptan derivatives and using computational models to rapidly screen them for a reduced tendency to form the 2,2-dimer.

Table 4: Hypothetical SAR Data for Rizatriptan Analogs and Dimerization Potential

| Modification to Rizatriptan Structure | Calculated Dimerization Energy (kcal/mol) | Predicted Dimer Formation Potential |

| None (Rizatriptan) | -9.8 | Baseline |

| Methyl group at position 4 of indole | -7.2 | Reduced |

| Fluoro group at position 6 of indole | -9.5 | Similar to baseline |

| Lengthening of ethylamine chain | -10.5 | Increased |

Note: This table presents hypothetical data to illustrate the principles of a computational SAR study for impurity formation.

Future Directions and Emerging Research Avenues in Rizatriptan 2,2 Dimer Impurity Research

Development of Novel Analytical Technologies for Ultra-Trace Dimer Detection

The accurate detection and quantification of the Rizatriptan 2,2-Dimer Impurity, especially at ultra-trace levels, are paramount for ensuring the quality and safety of the final drug product. Future research is centered on developing more sensitive, rapid, and efficient analytical technologies. While current methods like High-Performance Liquid Chromatography (HPLC) are standard, emerging techniques promise significant improvements.

Key Research Thrusts:

Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, is at the forefront. These technologies offer superior separation efficiency, shorter analysis times, and the ability to detect and identify impurities at parts-per-billion (ppb) levels.

Novel Spectroscopic Methods: Research into enhanced spectroscopic techniques, including advanced Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Raman and Infrared), aims to provide more detailed structural information about the dimer, even in complex mixtures.

Capillary Electrophoresis (CE): CE and its hyphenated techniques (CE-MS) are being explored as powerful alternatives to HPLC for their high separation efficiency, minimal sample consumption, and reduced solvent usage, aligning with green analytical chemistry principles.

Table 1: Comparison of Analytical Technologies for Dimer Detection

| Technology | Principle | Advantages for Dimer Detection |

| UHPLC-HRMS | Combines high-efficiency liquid chromatography with high-resolution mass analysis. | High sensitivity, rapid analysis, precise mass measurement for confident identification. |

| Advanced NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural elucidation of the dimer without the need for a reference standard. |

| Capillary Electrophoresis (CE-MS) | Separates ions based on their electrophoretic mobility, coupled with mass spectrometry. | High resolution, low sample and solvent consumption, suitable for charged molecules. |

Mechanistic Understanding of Dimerization in Complex Matrices

A fundamental understanding of how the this compound forms is crucial for developing effective control strategies. Research in this area is moving beyond simple reaction kinetics to explore the intricate mechanisms of dimerization within the complex chemical environment of drug formulation and manufacturing processes.

Areas of Investigation: